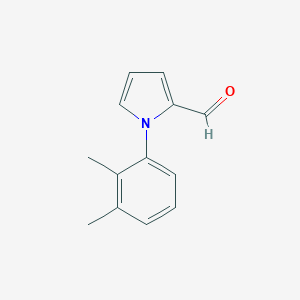

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(14)9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMITBLYRIEWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396060 | |

| Record name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37560-46-6 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel heterocyclic compound, 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. The pyrrole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures such as porphyrins and bioactive natural products.[1][2][3] This document is structured to guide researchers, chemists, and drug development professionals through a logical workflow, from strategic synthesis to multi-faceted spectroscopic and physical analysis. We will delve into the rationale behind experimental choices, present detailed protocols, and provide an expected data profile for the target compound based on established principles of organic chemistry and spectroscopy. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.

Introduction to N-Aryl Pyrrole-2-Carbaldehydes

The functionalized pyrrole ring is a cornerstone of bio-organic chemistry. When substituted with a carbaldehyde group at the C2 position, it becomes a versatile intermediate for a wide array of chemical transformations. The introduction of an N-aryl substituent, in this case, a 2,3-dimethylphenyl group, provides a mechanism to modulate the electronic properties, steric environment, and ultimately, the biological activity and material characteristics of the resulting molecule. The steric bulk of the ortho- and meta-methyl groups on the phenyl ring is expected to force a non-planar conformation relative to the pyrrole ring, which can have significant implications for its interaction with biological targets or its packing in a solid state. This guide will establish a baseline characterization dataset for this specific, unpublished derivative.

Chemical Structure of the Target Compound

Caption: Structure of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Synthetic Strategy and Experimental Protocol

The synthesis of N-substituted pyrrole-2-carbaldehydes can be achieved through various methods. A robust and widely applicable strategy is the Vilsmeier-Haack formylation. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole. The proposed synthesis involves two key stages: first, the construction of the N-substituted pyrrole via a Paal-Knorr condensation, followed by the formylation at the C2 position.

Rationale for Synthetic Approach

The Paal-Knorr synthesis is a reliable method for forming substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. For the parent 1-(2,3-dimethylphenyl)-1H-pyrrole, the reaction between 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and 2,3-dimethylaniline in an acidic medium is the method of choice. Subsequently, the Vilsmeier-Haack reaction using a pre-formed complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) provides a mild and high-yielding method for formylation, preferentially at the electron-rich C2 position of the pyrrole ring.[4] This two-step approach ensures high regioselectivity and overall efficiency.

Synthetic Workflow Diagram

Caption: Proposed two-step workflow for the synthesis and purification.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole

-

To a round-bottom flask equipped with a reflux condenser, add 2,3-dimethylaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.05 eq), and glacial acetic acid (as solvent).

-

Heat the mixture to reflux (approx. 118 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (See Section 4.2).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel chromatography to yield the intermediate pyrrole.

Step 2: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde [4]

-

In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 1.1 eq) in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while maintaining the internal temperature between 10-20 °C.

-

After the addition, remove the ice bath and stir the complex for 15 minutes at room temperature.

-

Re-cool the flask and add ethylene dichloride as a solvent.

-

Add a solution of 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq) in ethylene dichloride dropwise over 1 hour, keeping the temperature below 10 °C.

-

Once the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 20-30 minutes.

-

Cool the mixture and add a solution of sodium acetate trihydrate (5.0 eq) in water, cautiously at first.

-

Reflux the resulting mixture for an additional 15 minutes with vigorous stirring to ensure complete hydrolysis of the iminium salt intermediate.

-

After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with fresh solvent.

-

Combine the organic layers, wash with saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure title compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of purity for the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. The predicted shifts are based on analogous structures found in the literature.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Rationale / Notes |

| Aldehyde (-CHO) | δ 9.6-9.8 (s, 1H) | δ 178-180 | Deshielded proton and carbon due to the electronegative oxygen and anisotropic effects. |

| Pyrrole H-5 | δ 7.1-7.3 (m, 1H) | δ 128-130 | Typically the most downfield pyrrole proton in this substitution pattern. |

| Pyrrole H-3 | δ 6.9-7.1 (m, 1H) | δ 115-118 | Coupled to H-4. |

| Pyrrole H-4 | δ 6.2-6.4 (t, 1H) | δ 110-112 | Coupled to H-3 and H-5, appearing as a pseudo-triplet. |

| Phenyl H-6' | δ 7.2-7.4 (d, 1H) | δ 125-127 | Aromatic proton adjacent to the unsubstituted position. |

| Phenyl H-5' | δ 7.2-7.4 (t, 1H) | δ 129-131 | Aromatic proton flanked by two other protons. |

| Phenyl H-4' | δ 7.1-7.2 (d, 1H) | δ 126-128 | Aromatic proton adjacent to the methyl-substituted carbon. |

| Pyrrole C-2 | - | δ 132-135 | Quaternary carbon attached to the aldehyde group. |

| Pyrrole C-5 | - | δ 123-125 | Quaternary carbon attached to the nitrogen. |

| Phenyl C-1' | - | δ 137-139 | Quaternary carbon attached to the pyrrole nitrogen. |

| Phenyl C-2' | - | δ 135-137 | Quaternary carbon with methyl substituent. |

| Phenyl C-3' | - | δ 138-140 | Quaternary carbon with methyl substituent. |

| Phenyl -CH₃ | δ 2.3-2.4 (s, 3H) | δ 20-22 | Methyl group at the 3' position. |

| Phenyl -CH₃ | δ 2.0-2.2 (s, 3H) | δ 14-16 | Sterically hindered methyl group at the 2' position, likely shifted upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorption will be the strong carbonyl (C=O) stretch from the aldehyde.[2][7]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Intensity | Notes |

| 3100-3150 | Aromatic C-H Stretch | Medium | Stretching vibrations from both phenyl and pyrrole rings. |

| 2950-2850 | Aliphatic C-H Stretch | Medium | From the two methyl groups on the phenyl ring. |

| ~2820, ~2720 | Aldehyde C-H Stretch | Weak | Fermi doublets, characteristic of an aldehyde C-H bond. |

| 1660-1680 | Aldehyde C=O Stretch | Strong | Key diagnostic peak for the formyl group. Conjugation with the pyrrole ring lowers the frequency from a typical aliphatic aldehyde.[5] |

| 1580-1600 | C=C Aromatic Stretch | Medium-Strong | Stretching vibrations within the phenyl and pyrrole rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (charge/mass ratio) | Assignment | Notes |

| 199 | [M]⁺ | Molecular Ion Peak. Corresponds to the molecular formula C₁₃H₁₃NO. |

| 198 | [M-H]⁺ | Loss of a hydrogen radical. |

| 170 | [M-CHO]⁺ | Loss of the formyl group (29 Da), a common fragmentation for aldehydes. |

| 119 | [C₈H₉N]⁺ | Fragment corresponding to the dimethylaniline cation radical after cleavage of the N-C(pyrrole) bond. |

| 94 | [C₅H₄NO]⁺ | Fragment corresponding to the formylpyrrole cation radical. |

Physical and Chromatographic Characterization

Physical Properties

-

Appearance: Expected to be a crystalline solid, ranging from off-white to yellow or light brown.[8]

-

Melting Point: By analogy with similar N-aryl pyrroles, a melting point in the range of 50-80 °C is anticipated. This must be determined experimentally.

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water.[8]

Chromatographic Analysis Protocol (TLC)

TLC is an indispensable tool for monitoring reaction progress and determining appropriate conditions for column chromatography.

-

Plate: Silica gel 60 F₂₅₄ coated aluminum plates.

-

Eluent System: A starting mixture of 10% Ethyl Acetate in Hexane (v/v) is recommended. The polarity can be adjusted to achieve an optimal R_f value (retention factor) between 0.3 and 0.4 for the product.

-

Spotting: Dissolve a small sample of the reaction mixture or purified product in a volatile solvent (e.g., dichloromethane) and apply to the baseline of the TLC plate.

-

Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate.

-

Visualization: Visualize the spots under UV light at 254 nm. The aromatic pyrrole system should be UV-active. Staining with potassium permanganate can also be used.

Summary and Outlook

This guide has outlined a comprehensive, scientifically-grounded approach to the synthesis and characterization of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. By following the detailed synthetic protocols and leveraging the predictive spectroscopic data tables, researchers can confidently prepare and validate this novel compound. The established dataset—including NMR, IR, and MS—will serve as an authoritative reference for future studies. Given the established importance of the pyrrole-2-carbaldehyde motif in developing compounds with anti-inflammatory, anti-bacterial, and anti-cancer activities, this particular derivative warrants further investigation into its potential biological applications.[3][9]

References

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. [Link]

-

Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. (2015). ResearchGate. [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. (2018). ACS Publications. [Link]

-

Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. (2014). PubMed Central. [Link]

-

Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. (2010). CORE. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU, Nanyang Technological University. [Link]

-

Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

-

Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. (2008). ResearchGate. [Link]

-

2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Royal Society of Chemistry. [Link]

-

1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

-

Pyrrole-2-carboxaldehyde. PubChem. [Link]

-

Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model?. (2007). PubMed. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). acgpubs.org. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 7. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of the novel compound 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability. The synthesis is detailed through an adapted Vilsmeier-Haack formylation protocol, a cornerstone of heterocyclic chemistry. The core of this guide is a thorough analysis of the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each dataset is presented with in-depth interpretation, providing a self-validating framework for researchers. All methodologies and mechanistic claims are supported by authoritative references, ensuring the highest level of scientific integrity.

Introduction: The Significance of N-Aryl Pyrrole-2-Carbaldehydes

Pyrrole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and materials.[1][2] The introduction of an N-aryl substituent, such as the 2,3-dimethylphenyl group, can significantly modulate the electronic properties, conformation, and ultimately, the biological activity of the pyrrole core. These modifications are of particular interest in drug discovery, where fine-tuning of molecular structure is paramount for optimizing ligand-receptor interactions and pharmacokinetic profiles. This guide focuses on 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, a compound of interest for its potential applications in medicinal chemistry and materials science.

Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde: A Modified Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] The procedure involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent makes it ideal for attacking the electron-rich pyrrole ring, leading to the introduction of a formyl group.

Reaction Rationale and Mechanistic Insight

The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the C2 position of the N-substituted pyrrole ring, which is electronically activated for electrophilic substitution. The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is then attacked by the nucleophilic pyrrole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Experimental Protocol

Materials:

-

1-(2,3-dimethylphenyl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 equivalents) to anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. This step neutralizes the excess acid and hydrolyzes the intermediate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde as a pure solid.

Caption: Workflow for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization

Disclaimer: The following spectroscopic data is predicted based on the analysis of structurally similar compounds and established principles of organic spectroscopy. It serves as a representative guide for researchers.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Data for 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.55 | s | 1H | -CHO |

| 7.30 - 7.20 | m | 3H | Phenyl-H |

| 7.15 | dd | 1H | Pyrrole-H5 |

| 6.95 | dd | 1H | Pyrrole-H3 |

| 6.30 | t | 1H | Pyrrole-H4 |

| 2.35 | s | 3H | Phenyl-CH₃ (ortho) |

| 2.10 | s | 3H | Phenyl-CH₃ (meta) |

Interpretation:

-

Aldehyde Proton (9.55 ppm): The downfield singlet is characteristic of an aldehyde proton, deshielded by the electronegative oxygen atom and the aromatic ring current.

-

Aromatic Protons (7.30 - 7.15 ppm): The complex multiplet in this region corresponds to the three protons on the dimethylphenyl ring.

-

Pyrrole Protons (7.15, 6.95, 6.30 ppm): The three protons on the pyrrole ring exhibit distinct chemical shifts and coupling patterns (doublet of doublets and a triplet), consistent with their positions relative to the nitrogen atom and the aldehyde group.

-

Methyl Protons (2.35, 2.10 ppm): The two singlets correspond to the two methyl groups on the phenyl ring. The ortho-methyl group is expected to be slightly more downfield due to its proximity to the pyrrole ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 180.0 | C=O (aldehyde) |

| 138.5 | Phenyl-C (ipso, N) |

| 138.0 | Phenyl-C (ipso, CH₃) |

| 136.0 | Phenyl-C (ipso, CH₃) |

| 132.5 | Pyrrole-C2 |

| 131.0 | Phenyl-CH |

| 128.5 | Phenyl-CH |

| 126.0 | Phenyl-CH |

| 125.0 | Pyrrole-C5 |

| 115.0 | Pyrrole-C3 |

| 110.0 | Pyrrole-C4 |

| 20.5 | Phenyl-CH₃ (ortho) |

| 14.0 | Phenyl-CH₃ (meta) |

Interpretation:

-

Carbonyl Carbon (180.0 ppm): The signal at the lowest field is characteristic of an aldehyde carbonyl carbon.

-

Aromatic and Heteroaromatic Carbons (138.5 - 110.0 ppm): This region contains the signals for the six carbons of the phenyl ring and the four carbons of the pyrrole ring. The quaternary carbons (ipso-carbons) are typically weaker in intensity.

-

Methyl Carbons (20.5, 14.0 ppm): The two signals in the upfield region correspond to the two methyl carbons.

Caption: Key ¹H and ¹³C NMR chemical shift assignments for 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Data for 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic, CH₃) |

| 1680 | Strong | C=O stretch (aldehyde) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1350 | Medium | C-N stretch |

Interpretation:

-

C=O Stretch (1680 cm⁻¹): The strong absorption band in this region is a definitive indicator of the carbonyl group of the aldehyde. The position is slightly lower than a typical aliphatic aldehyde due to conjugation with the pyrrole ring.

-

C-H Stretches: The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those below 3000 cm⁻¹ are from the methyl groups.

-

C=C and C-N Stretches: The absorptions in the fingerprint region correspond to the various stretching and bending vibrations of the aromatic rings and the C-N bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 199 | High | [M]⁺ (Molecular ion) |

| 198 | Moderate | [M-H]⁺ |

| 170 | High | [M-CHO]⁺ (Loss of formyl radical) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion, from dimethylphenyl) |

Interpretation:

-

Molecular Ion Peak ([M]⁺, m/z 199): The peak at m/z 199 corresponds to the molecular weight of the compound (C₁₃H₁₃NO).

-

Major Fragmentation Peaks: The loss of a hydrogen radical ([M-H]⁺) and a formyl radical ([M-CHO]⁺) are common fragmentation pathways for aromatic aldehydes. The presence of a peak at m/z 91 is characteristic of a substituted benzene ring, likely forming a stable tropylium ion.

Conclusion

This technical guide has outlined a robust synthetic route to 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction and provided a detailed, predictive analysis of its spectroscopic characteristics. The presented data and interpretations offer a solid foundation for researchers to synthesize, identify, and further investigate this compound and its derivatives. The convergence of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a high degree of confidence in the structural assignment. This comprehensive guide serves as a valuable resource for professionals in drug development and materials science, facilitating the exploration of novel N-aryl pyrrole-2-carbaldehydes.

References

- The Royal Society of Chemistry. Supporting Information.

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

-

Giuliano, B. M., Reva, I., & Fausto, R. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. The Journal of Physical Chemistry A, 114(10), 3532-3541. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Aslam, M., et al. (2011). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 23(3), 959-962.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the N-aryl pyrrole derivative, 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. The pyrrole scaffold is a significant heterocyclic motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] This document details the synthetic methodology for this specific compound, with a focus on the Vilsmeier-Haack reaction, and presents its known physical and spectral data. Furthermore, it explores the potential applications of this class of compounds in drug discovery and development, providing insights for researchers in the field.

Introduction: The Significance of N-Aryl Pyrrole-2-Carbaldehydes

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural component of many natural products and pharmaceutically active compounds.[2] The introduction of an aryl substituent at the N-1 position and a carbaldehyde group at the C-2 position of the pyrrole ring gives rise to N-aryl pyrrole-2-carbaldehydes, a class of compounds with significant potential in medicinal chemistry. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaborations, allowing for the creation of diverse chemical libraries for drug screening.

This guide focuses on a specific member of this class, 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde , which incorporates a 2,3-dimethylphenyl moiety. The steric and electronic properties imparted by the dimethyl-substituted phenyl ring can influence the compound's conformation, reactivity, and biological activity, making it a molecule of interest for structure-activity relationship (SAR) studies.

Physicochemical Properties

Currently, detailed experimental data for the physical properties of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde are not extensively reported in publicly available literature. However, based on data from chemical suppliers and the general properties of related compounds, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 37560-46-6 | [3][4][5] |

| Molecular Formula | C₁₃H₁₃NO | [3][5][6] |

| Molecular Weight | 199.25 g/mol | [3][5][6] |

| Physical State | Not available (likely a solid at room temperature) | [6] |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

| Solubility | Not available | [6] |

Further experimental determination of these properties is crucial for the comprehensive characterization of this compound.

Synthesis and Mechanism

The most common and efficient method for the synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[7][8][9] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as a pyrrole.

The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde would proceed in two key steps:

-

Synthesis of the precursor, 1-(2,3-dimethylphenyl)-1H-pyrrole.

-

Formylation of the precursor via the Vilsmeier-Haack reaction.

Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole

The N-aryl pyrrole precursor can be synthesized through various methods, with the Paal-Knorr synthesis being a classic approach. This involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-dimethoxytetrahydrofuran) with 2,3-dimethylaniline.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[7][10]

Reaction Mechanism:

The mechanism of the Vilsmeier-Haack reaction involves three main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][11]

-

Electrophilic Attack: The electron-rich pyrrole ring of 1-(2,3-dimethylphenyl)-1H-pyrrole acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The attack preferentially occurs at the C-2 position due to the directing effect of the nitrogen atom.

-

Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product, 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Caption: Vilsmeier-Haack reaction workflow for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Experimental Protocol (General Procedure)

This is a generalized protocol based on the Vilsmeier-Haack formylation of N-substituted pyrroles. Specific reaction conditions may need to be optimized for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Materials:

-

1-(2,3-dimethylphenyl)-1H-pyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole in anhydrous DMF under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir the mixture until the Vilsmeier complex is fully hydrolyzed.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aldehyde proton, and the protons of the 2,3-dimethylphenyl group.

-

Aldehyde proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

-

Pyrrole ring protons: Three distinct signals, likely multiplets or doublets of doublets, in the aromatic region (δ 6.0-7.5 ppm). The proton at the C-5 position will be a doublet, the proton at C-4 will be a triplet (or doublet of doublets), and the proton at C-3 will be a doublet.

-

2,3-dimethylphenyl protons: Signals corresponding to the aromatic protons on the phenyl ring (in the δ 7.0-7.5 ppm region) and two singlets for the two methyl groups (in the δ 2.0-2.5 ppm region).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the pyrrole ring carbons, and the carbons of the dimethylphenyl group.

-

Carbonyl carbon (-CHO): A signal in the highly deshielded region, typically around δ 180-190 ppm.

-

Pyrrole ring carbons: Four signals in the aromatic region (δ 110-140 ppm).

-

2,3-dimethylphenyl carbons: Signals for the aromatic carbons and the two methyl carbons (around δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1660-1700 cm⁻¹. Other notable peaks would include C-H stretching of the aromatic rings and the aldehyde, and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.25 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the dimethylphenyl moiety.

Potential Applications in Drug Discovery and Development

Pyrrole derivatives are a well-established class of pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[1] While specific biological data for 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is limited, the structural motif suggests potential for various therapeutic applications.

As a Scaffold for Novel Therapeutics

The aldehyde group at the C-2 position is a key feature that allows for the facile synthesis of a wide array of derivatives. This includes, but is not limited to:

-

Schiff bases: Condensation with primary amines to form imines, which are known to possess antibacterial, antifungal, and anticancer activities.

-

Oximes and Hydrazones: Reaction with hydroxylamine or hydrazines, respectively, to generate compounds with potential anticonvulsant and antimicrobial properties.

-

Reductive Amination: Conversion of the aldehyde to an amine, providing a route to novel pyrrole-containing ligands for various biological targets.

-

Wittig and related reactions: To introduce carbon-carbon double bonds for the synthesis of more complex molecules.

Potential Biological Activities

Based on the known activities of structurally related N-aryl pyrroles, 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde and its derivatives could be investigated for:

-

Antimicrobial Activity: Many pyrrole-containing compounds have demonstrated potent activity against a range of bacteria and fungi.

-

Anti-inflammatory Activity: Some N-aryl pyrroles have been shown to inhibit inflammatory pathways.

-

Anticancer Activity: The pyrrole nucleus is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.

The 2,3-dimethylphenyl substituent may play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy or selectivity for a particular biological target.

Caption: Potential synthetic pathways and resulting biological activities of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde derivatives.

Conclusion

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While its physical and biological properties are not yet fully characterized in the public domain, its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. The presence of a versatile aldehyde functionality and a unique N-aryl substituent makes this compound an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

-

Chemtube3D. Pyrrole-The Vilsmeier Reaction. (URL: [Link])

-

Organic Syntheses. p-Dimethylaminobenzaldehyde. Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). (URL: [Link])

-

CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. (URL: [Link])

-

Wikipedia. Vilsmeier–Haack reaction. (URL: [Link])

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. (URL: [Link])

-

Wikipedia. Vilsmeier reagent. (URL: [Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. Coll. Vol. 4, p.831 (1963); Vol. 34, p.88 (1954). (URL: [Link])

-

Appchem. 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. (URL: [Link])

-

CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. (URL: [Link])

-

Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (URL: [Link])

-

Synthesis, characterization and biological activity of novel pyrrole compounds. (URL: [Link])

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (URL: [Link])

-

PubChem. Pyrrole-2-carboxaldehyde. (URL: [Link])

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (URL: [Link])

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (URL: [Link])

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (URL: [Link])

-

SpectraBase. Pyrrole-2-carboxaldehyde. (URL: [Link])

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. 37560-46-6|1-(2,3-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. usbio.net [usbio.net]

- 5. appchemical.com [appchemical.com]

- 6. aksci.com [aksci.com]

- 7. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 11. chemtube3d.com [chemtube3d.com]

Chemical structure of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Executive Summary

The N-arylpyrrole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anti-inflammatory, and anticancer domains.[1][2][3] This technical guide provides a comprehensive examination of a specific, representative member of this class: 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. We delve into a robust, modern synthetic strategy, offer a detailed protocol, and present a multi-faceted approach to its structural elucidation using advanced spectroscopic techniques. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, thereby providing a self-validating framework for the characterization of this and similar heterocyclic compounds.

Introduction: The Significance of the N-Arylpyrrole Scaffold

Heterocyclic compounds are paramount in drug discovery, and among them, the pyrrole ring is a privileged structure due to its unique electronic properties and ability to engage in various biological interactions. The introduction of an N-aryl substituent significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. This strategic modification is a key reason for the broad biological activities observed in this class of compounds, which include potent antimicrobial and antituberculosis agents, as well as selective COX-2 inhibitors.[2][4][5]

This guide focuses on 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde as a model compound. Its structure combines the reactive aldehyde functionality, a common precursor for further chemical elaboration, with the sterically defined 2,3-dimethylphenyl group, offering a unique platform for developing novel chemical entities.

Compound Identifiers:

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | N/A |

| CAS Number | 37560-46-6 | [6] |

| Molecular Formula | C13H13NO | [6] |

| Molecular Weight | 199.25 g/mol |[6] |

Synthetic Strategy: A Modern, Efficient Approach

While classical methods like the Paal-Knorr synthesis or Vilsmeier-Haack formylation are foundational for pyrrole synthesis, modern chemistry prioritizes efficiency, safety, and environmental sustainability.[7][8] We propose a highly efficient, one-pot synthesis adapted from a copper/iodine-mediated oxidative annulation strategy.[9]

Rationale for Method Selection (Expertise & Experience): This approach is selected for its operational simplicity and avoidance of harsh, stoichiometric oxidants. The use of molecular oxygen as the terminal oxidant makes it a greener alternative.[9] The copper catalyst facilitates the key C-N and C-C bond formations, while iodine plays a crucial role in the oxidative steps of the reaction cascade. This method allows for the direct construction of the polysubstituted pyrrole core from readily available starting materials.

Protocol 2.1: Synthesis via Oxidative Annulation

This protocol describes a plausible, efficient synthesis of the target compound.

Materials:

-

Aryl methyl ketone (e.g., 1-(2,3-dimethylphenyl)ethan-1-one)

-

Aniline (or appropriate amine precursor)

-

Acetoacetate ester (e.g., ethyl acetoacetate)

-

Copper(II) chloride (CuCl₂)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Molecular Oxygen (O₂, from air or balloon)

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl methyl ketone (1.0 mmol), the aniline precursor (1.1 mmol), and the acetoacetate ester (1.2 mmol).

-

Add DMSO (5 mL) as the solvent.

-

Add the catalysts: CuCl₂ (0.1 mmol, 10 mol%) and I₂ (0.3 mmol, 30 mol%).

-

Stir the reaction mixture at 100 °C under an atmosphere of oxygen (an O₂-filled balloon is sufficient).

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

-

Upon completion, cool the mixture to room temperature and pour it into 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution to quench excess iodine, followed by a brine wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Caption: Synthetic workflow for 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

Comprehensive Structural Elucidation: A Multi-Spectroscopic Approach

The confirmation of a chemical structure is a process of evidence accumulation. A single technique is rarely sufficient; therefore, a combination of NMR, MS, and IR spectroscopy provides a self-validating system where each method corroborates the findings of the others.

Caption: General workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For complex spin systems, as often found in substituted pyrroles, advanced techniques like Quantum-mechanical driven ¹H iterative full spin analysis (QM-HiFSA) can provide highly precise descriptions of peak patterns.[10]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) | 1H | Deshielded proton attached to a carbonyl on an electron-rich ring. |

| Pyrrole H5 | 7.1 - 7.3 | Doublet of doublets (dd) | 1H | Adjacent to the N-aryl group and coupled to H4 and H3. |

| Phenyl H6' | 7.2 - 7.4 | Doublet (d) | 1H | Ortho to a methyl group on the phenyl ring. |

| Phenyl H4', H5' | 7.1 - 7.3 | Multiplet (m) | 2H | Protons on the dimethylphenyl ring. |

| Pyrrole H3 | 6.9 - 7.1 | Doublet of doublets (dd) | 1H | Adjacent to the aldehyde and coupled to H4 and H5. |

| Pyrrole H4 | 6.2 - 6.4 | Doublet of doublets (dd) | 1H | Coupled to both H3 and H5. |

| Methyl (-CH₃) | 2.1 - 2.4 | Singlet (s) | 3H | Methyl group at C2' of the phenyl ring. |

| Methyl (-CH₃) | 2.0 - 2.3 | Singlet (s) | 3H | Methyl group at C3' of the phenyl ring. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| Aldehyde (C=O) | 178 - 182 | Carbonyl carbon of the aldehyde. |

| Phenyl C1' | 136 - 138 | Quaternary carbon attached to the pyrrole nitrogen. |

| Phenyl C2', C3' | 135 - 139 | Quaternary carbons bearing methyl groups. |

| Pyrrole C2 | 132 - 134 | Quaternary carbon attached to the aldehyde. |

| Phenyl C4', C5', C6' | 125 - 131 | Aromatic CH carbons of the phenyl ring. |

| Pyrrole C5 | 126 - 129 | CH carbon adjacent to the nitrogen. |

| Pyrrole C3 | 118 - 122 | CH carbon adjacent to the aldehyde. |

| Pyrrole C4 | 109 - 112 | Most shielded pyrrole CH carbon. |

| Methyl (-CH₃) | 18 - 22 | Aliphatic methyl carbons on the phenyl ring. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

-

Expected Molecular Ion (M⁺): An exact mass measurement should confirm the molecular formula C₁₃H₁₃NO. The nominal mass will be m/z = 199.

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the formyl group (•CHO, 29 Da), leading to a fragment ion at m/z = 170. Further fragmentation of the N-arylpyrrole cation would also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups.

-

~3100-3150 cm⁻¹: C-H stretching (aromatic, pyrrole ring).

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic, methyl groups).

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching (aldehyde, Fermi resonance doublet).

-

~1660-1680 cm⁻¹: Strong C=O stretching (conjugated aldehyde), a highly characteristic peak.[11]

-

~1450-1600 cm⁻¹: C=C stretching (aromatic and pyrrole rings).

Biological Context and Therapeutic Potential

The 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde core structure is a versatile scaffold for drug discovery. Derivatives of N-arylpyrroles have demonstrated significant potential across multiple therapeutic areas.[4]

-

Antimicrobial Agents: The N-arylpyrrole moiety is a known pharmacophore for broad-spectrum antibacterial and antifungal activity.[1][4] These compounds can act by disrupting microbial cell membranes or inhibiting essential enzymes.

-

Anti-inflammatory Drugs: Certain substituted pyrroles are potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[2] Others have shown promise as inhibitors of phosphodiesterase 4B (PDE4B), another important anti-inflammatory target.[12]

-

Anticancer Therapeutics: Fused pyrrole derivatives have been designed as potent inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3]

Caption: Potential therapeutic applications of the N-Arylpyrrole scaffold.

Conclusion

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde serves as an exemplary model for a scientifically rigorous approach to chemical synthesis and characterization. This guide has outlined a modern, efficient synthetic pathway and detailed the integrated spectroscopic methods required for unambiguous structural confirmation. The rationale provided for each experimental choice underscores the importance of a foundational understanding of chemical principles. As a versatile building block within the medicinally significant N-arylpyrrole class, this compound and its derivatives hold considerable promise for the development of next-generation therapeutic agents.

References

- 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde - Shanghai Chuangsai.

- Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Brazilian Chemical Society.

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available from: [Link]

- 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8 - Matrix Fine Chemicals.

-

Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters. Available from: [Link]

-

Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available from: [Link]

-

(PDF) Synthesis of Novel Diarylpyrrole-2-Aldehydes, their Antiurease and Antioxidant Activities. ResearchGate. Available from: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. Available from: [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. Available from: [Link]

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][6][13]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde - CAS:37560-46-6 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 10. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Plausible First Synthesis and Characterization of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide delineates a logical and scientifically robust pathway for the inaugural synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, a molecule of interest within the broader class of N-arylpyrrole-2-carbaldehydes. These scaffolds are significant in medicinal chemistry and materials science. In the absence of a definitive seminal publication, this document proposes a historically precedented and highly plausible two-step synthetic strategy. The synthesis commences with the Paal-Knorr condensation to form the N-arylpyrrole core, followed by regioselective formylation via the Vilsmeier-Haack reaction. This guide provides a comprehensive examination of the underlying chemical principles, detailed experimental protocols, and expected characterization data, tailored for researchers, scientists, and professionals in drug development.

Introduction and Significance

N-arylpyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. The pyrrole-2-carbaldehyde moiety is a key building block, with the aldehyde group enabling a variety of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to construct larger, more elaborate molecular architectures. These derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[1]

The specific compound, 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, incorporates a sterically hindered 2,3-dimethylphenyl group. This substitution pattern can influence the molecule's conformation, solubility, and interactions with biological targets. A comprehensive understanding of its synthesis is foundational for any further investigation into its properties and potential applications.

A Plausible Inaugural Synthetic Pathway

Given the historical context of synthetic organic chemistry, the most probable first synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde would have leveraged two of the most reliable and well-established reactions for the formation of N-substituted pyrroles and their subsequent formylation: the Paal-Knorr synthesis and the Vilsmeier-Haack reaction. This two-step approach offers a high degree of predictability and operational simplicity.

The proposed synthetic workflow is as follows:

Sources

An In-Depth Technical Guide to 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, synthesis, and potential applications, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

CAS Number: 37560-46-6[1]

Molecular Formula: C₁₃H₁₃NO

Molecular Weight: 199.25 g/mol

This compound belongs to the family of N-arylpyrrole-2-carbaldehydes, characterized by a pyrrole ring N-substituted with a 2,3-dimethylphenyl group and bearing a formyl group at the 2-position of the pyrrole ring. The presence of the aldehyde functional group and the substituted aromatic ring makes it a versatile intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

| Property | Value | Source |

| IUPAC Name | 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | Internal |

| CAS Number | 37560-46-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General knowledge |

Synthesis and Mechanism

The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be approached through established methods for the preparation of N-substituted pyrrole-2-carbaldehydes. The two primary and most logical synthetic routes are the Paal-Knorr synthesis of the N-arylpyrrole followed by formylation, or a multi-component reaction strategy.

Two-Step Synthesis: Paal-Knorr Pyrrole Synthesis followed by Vilsmeier-Haack Formylation

This is a robust and widely applicable method for the synthesis of N-substituted pyrroles. The causality behind this two-step approach lies in the reliable formation of the pyrrole core first, followed by the introduction of the aldehyde group onto the electron-rich pyrrole ring.

Step 1: Paal-Knorr Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,3-dimethylaniline.

Experimental Protocol: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and glacial acetic acid.

-

Addition of Amine: Slowly add 2,3-dimethylaniline (1.1 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-(2,3-dimethylphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) (1.1 eq) in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) while maintaining the temperature between 10-20°C. Stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Pyrrole: Dilute the Vilsmeier reagent with an anhydrous solvent like ethylene dichloride. Cool the mixture to 5°C and add a solution of 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq) in the same solvent dropwise over 1 hour.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 15 minutes.

-

Hydrolysis: Cool the reaction mixture and then carefully add a solution of sodium acetate trihydrate in water to hydrolyze the intermediate iminium salt. Reflux the mixture again for 15 minutes.

-

Work-up and Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ether. Combine the organic extracts.

-

Purification: Wash the combined organic layers with a saturated aqueous sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the final product.[2]

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction pathway for the formylation of N-substituted pyrroles.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) signal around δ 9.5-9.7 ppm (singlet).- Signals for the pyrrole ring protons, likely appearing as doublets or multiplets in the δ 6.0-7.5 ppm region.- Aromatic protons of the dimethylphenyl group in the δ 7.0-7.5 ppm region.- Two distinct singlets for the two methyl groups on the phenyl ring around δ 2.1-2.5 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon signal around δ 180-185 ppm.- Aromatic and pyrrole carbons in the δ 110-140 ppm region.- Methyl carbons around δ 15-25 ppm. |

| IR (Infrared) | - A strong carbonyl (C=O) stretching band for the aldehyde at approximately 1660-1690 cm⁻¹.- C-H stretching bands for aromatic and pyrrole rings above 3000 cm⁻¹.- C-H stretching for methyl groups below 3000 cm⁻¹.- C=C stretching bands for the aromatic and pyrrole rings in the 1450-1600 cm⁻¹ region. |

| MS (Mass Spec) | - A molecular ion peak (M⁺) at m/z = 199. |

Applications in Research and Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Pyrrole-2-carbaldehyde derivatives serve as crucial intermediates in the synthesis of these more complex molecules.

The aldehyde functionality of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a versatile handle for various chemical transformations:

-

Synthesis of Schiff Bases: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines). These Schiff bases themselves can be biologically active or can be further modified.

-

Precursor to Fused Heterocycles: The compound can be a starting material for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of pharmacological activities, including anti-tumor and anti-inflammatory effects.[3]

-

Modification of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of pyrrole derivatives for structure-activity relationship (SAR) studies.

The 2,3-dimethylphenyl substituent provides steric bulk and lipophilicity, which can influence the compound's binding to biological targets and its pharmacokinetic properties. The specific substitution pattern may be designed to probe specific pockets in an enzyme's active site or a receptor's binding site.

Diagram 2: Synthetic Utility Workflow

Sources

Literature review on 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Introduction

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 2,3-dimethylphenyl group and functionalized with a carbaldehyde at the C2 position. Its molecular formula is C₁₃H₁₃NO, and it has a molecular weight of 199.25 g/mol [1]. This molecule belongs to the class of N-arylpyrrole-2-carbaldehydes, a scaffold of significant interest in synthetic and medicinal chemistry. The pyrrole-2-carbaldehyde core is recognized as a "privileged structure," appearing in numerous natural products and pharmacologically active compounds[2][3][4][5]. The aldehyde group provides a versatile chemical handle for elaboration into more complex molecular architectures, making this compound a valuable intermediate for drug discovery and materials science professionals.

Synthesis and Mechanism

The principal and most efficient method for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a two-step process involving the initial construction of the N-arylpyrrole ring followed by formylation via the Vilsmeier-Haack reaction[6][7][8]. This classic reaction is renowned for its reliability in formylating electron-rich aromatic and heteroaromatic substrates under mild conditions[6].

Step 1: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole (Precursor)

The precursor is typically synthesized using the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

-

Rationale : The Paal-Knorr synthesis is a robust and high-yielding method for constructing the pyrrole ring. 2,3-dimethylaniline is selected as the amine to introduce the desired N-aryl substituent. 2,5-Dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde (the 1,4-dicarbonyl component) under acidic conditions.

Step 2: Vilsmeier-Haack Formylation

The synthesized N-arylpyrrole undergoes electrophilic formylation. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[7][8][9]. The electron-donating nature of the pyrrole nitrogen activates the ring, directing the electrophilic substitution preferentially to the C2 position[9].

-

Causality : The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich systems like pyrrole and preventing over-reaction[9]. The reaction proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product[8].

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. A viscous, colorless complex, the Vilsmeier reagent, will form. Stir the mixture at 0°C for 30 minutes.

-

Substrate Addition : Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole (1 equivalent) in a minimal amount of dry solvent (e.g., ethylene dichloride) and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis (Workup) : Cool the reaction mixture to 0°C and cautiously quench by pouring it over crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and induce hydrolysis of the iminium salt intermediate.

-

Extraction & Purification : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Overall synthesis of the target compound.

Physicochemical and Spectroscopic Data

The structural identity and purity of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 37560-46-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Likely a crystalline solid | [10] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aldehyde proton will appear as a singlet far downfield, typically between δ 9.5-10.0 ppm[11][12]. The three protons on the pyrrole ring will resonate as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm)[11][12]. The 2,3-dimethylphenyl group will exhibit three aromatic protons and two sharp singlets for the non-equivalent methyl groups around δ 2.0-2.5 ppm[13].

-

¹³C NMR Spectroscopy : The carbon spectrum will be defined by the aldehyde carbonyl peak at approximately δ 180-190 ppm[13]. Other signals will correspond to the eight sp² carbons of the aromatic rings and the two sp³ carbons of the methyl groups.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the aldehyde functional group through a strong, sharp carbonyl (C=O) stretching absorption band around 1670-1690 cm⁻¹[13]. Additional bands will correspond to aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight, showing a molecular ion peak (M⁺) at an m/z value of 199.

Applications in Medicinal Chemistry and Drug Development

The 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde scaffold is a highly valuable building block for the synthesis of novel therapeutic agents. The pyrrole ring is a key component in numerous FDA-approved drugs and natural products with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[3][14][15][16].

Versatility as a Synthetic Intermediate

The true power of this molecule lies in the reactivity of its aldehyde group, which serves as a gateway for diverse chemical transformations. This allows for the systematic exploration of chemical space around the core scaffold, a key strategy in lead optimization.

-

Reductive Amination : To synthesize secondary and tertiary amines.

-

Wittig Reaction : To form carbon-carbon double bonds.

-

Condensation Reactions : To create Schiff bases, hydrazones, and other C=N linked structures[14].

-

Oxidation : To generate the corresponding carboxylic acid.

-

Cyclocondensation : To build more complex fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known to possess significant pharmacological activity[17][18].

The 2,3-dimethylphenyl substituent plays a crucial role by influencing the molecule's steric profile and lipophilicity. These properties are critical for modulating target binding, membrane permeability, and metabolic stability, all of which are essential parameters in drug design.

Potential Downstream Synthetic Pathways

Caption: Potential synthetic modifications of the title compound.

Conclusion

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a strategically important synthetic intermediate. Its synthesis is reliably achieved through established methods like the Paal-Knorr synthesis and Vilsmeier-Haack formylation. The compound's true value is realized in its role as a versatile precursor for a vast array of more complex molecules. The combination of the biologically relevant pyrrole core, the tunable N-aryl substituent, and the reactive aldehyde handle makes it an exceptionally promising platform for the development of novel pharmaceuticals and advanced materials. For researchers in drug discovery, this molecule represents a gateway to new chemical entities with the potential for significant therapeutic impact.

References

-

Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link][19][20]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link][2][4][5]

-

Google Patents. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Retrieved from [21]

-

Siddiqui, I. R., & Singh, P. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link][6]

-

Appchem. (n.d.). 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link][1]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][7]

-

Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][8]

-

Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link][22]

-

Titi, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. [Link][13]